molecular formula C14H18N4O3S2 B2540941 N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-sulfonamide CAS No. 1210513-89-5

N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-sulfonamide

Cat. No.: B2540941
CAS No.: 1210513-89-5
M. Wt: 354.44
InChI Key: RLIQBOSKRKQJDS-UHFFFAOYSA-N
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Description

N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C14H18N4O3S2 and its molecular weight is 354.44. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

  • Synthesis and Antibacterial Evaluation : Researchers synthesized new heterocyclic compounds containing a sulfonamido moiety, aiming to use them as antibacterial agents. Eight compounds exhibited high antibacterial activities (Azab, Youssef, & El-Bordany, 2013).

Antitumor and Antibacterial Agents

  • Synthesis of Thiophene and N-Substituted Thieno[3,2-d] Pyrimidine Derivatives : A study reported the synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives, showing potent antitumor and antibacterial activities (Hafez, Alsalamah, & El-Gazzar, 2017).

Antioxidant Activity

  • Design, Synthesis, Biological Evaluation, 2D-QSAR Modeling : Novel 3-(4-(thiophen-2-yl)-pyridin/pyran/pyrimidin/pyrazol-2-yl)-1H-indole derivatives were designed and tested for antioxidant activity. One candidate showed higher activity than ascorbic acid (Aziz et al., 2021).

Selective Discrimination in Chemical and Biological Sciences

  • Reaction-Based Fluorescent Probe : A new fluorescent probe was developed for the selective discrimination of thiophenols over aliphatic thiols, demonstrating application prospects in environmental and biological sciences (Wang et al., 2012).

Antifolate and Antitumor Applications

  • Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-Diamino-5-Ethylpyrrolo[2,3-d]pyrimidines as Antifolates : This study synthesized analogues as potential inhibitors of dihydrofolate reductase (DHFR), targeting antitumor applications (Gangjee et al., 2007).

Antiproliferative Agents

  • Design, Synthesis and Molecular Docking of Novel N,N-Dimethylbenzenesulfonamide Derivatives : A study synthesized novel derivatives bearing a N,N-dimethylbenzenesulfonamide moiety, demonstrating higher antiproliferative activity against human breast cancer cell line MCF-7 compared to doxorubicin (Bashandy et al., 2014).

Anticancer and Radiosensitizing Evaluation

  • Synthesis, Anticancer and Radiosensitizing Evaluation of Novel Sulfonamide Derivatives : This research synthesized sulfonamide derivatives, revealing their potent in-vitro anticancer activity and their ability to enhance the cell killing effect of γ-radiation (Ghorab et al., 2015).

Anticancer and Antimicrobial Activities

  • Study of Reactivity of Cyanoacetohydrazonoethyl-N-ethyl-N-methyl Benzenesulfonamide : The synthesis of various heterocyclic sulfonamides was explored, showing potent in-vitro anti-breast cancer and antimicrobial activities (Debbabi et al., 2016).

Future Directions

Future research could focus on increasing the number of C-nucleophiles reactive toward N-(4,4-diethoxybutyl)pyrimidin-2-amine, significantly expanding the applicability of this reaction and opening new possibilities for the synthesis of substituted 2-(pyrrolidin-1-yl)pyrimidines .

Properties

IUPAC Name

N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S2/c19-23(20,14-4-3-9-22-14)17-5-8-21-13-10-12(15-11-16-13)18-6-1-2-7-18/h3-4,9-11,17H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIQBOSKRKQJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)OCCNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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